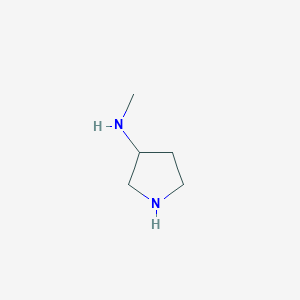

3-(Methylamino)pyrrolidine

Beschreibung

Significance in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 3-(Methylamino)pyrrolidine and its derivatives are prized for their utility as versatile building blocks. ijournals.cn The pyrrolidine (B122466) ring is a common structural motif in a vast array of biologically active compounds, and the presence of a methylamino group provides a convenient handle for further chemical modifications. nih.gov This allows for the construction of diverse molecular frameworks and the introduction of various functional groups, facilitating the synthesis of novel compounds with potential applications in numerous industries. ijournals.cn

One of the key applications of this compound is as an intermediate in the synthesis of pharmaceuticals. For instance, derivatives of this compound are crucial in the development of certain fluoroquinolone antibiotics. researchgate.netacs.org These antibacterial agents feature a substituted pyrrolidine ring at the C-7 position, and the nature of this substituent significantly influences the drug's potency and spectrum of activity. researchgate.net Research has shown that the stereochemistry of the pyrrolidine substituent is critical for maintaining good antibacterial activity. researchgate.net For example, 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid displayed exceptional potency against Gram-positive organisms. nih.gov

Furthermore, the compound serves as a precursor in the creation of new psychoactive substances and is utilized in research targeting neurological disorders due to the ability of some of its derivatives to cross the blood-brain barrier. nih.govwikipedia.org Its structural features are valuable for studying neurotransmitter systems and for designing and optimizing drug candidates with improved efficacy and selectivity. ijournals.cnnih.gov

Role as a Chiral Building Block

The chirality of this compound, meaning it exists in two non-superimposable mirror-image forms (enantiomers), makes it an exceptionally valuable chiral building block in asymmetric synthesis. ijournals.cn This is particularly important in pharmaceutical development, where the different enantiomers of a drug can exhibit vastly different biological activities and side-effect profiles. ijournals.cn The ability to synthesize enantiomerically pure compounds is therefore of paramount importance.

This compound and its derivatives are widely used as chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. Chiral pyrrolidine-based catalysts are highly effective in promoting various enantioselective transformations, such as Michael additions, with high yields and excellent levels of enantiocontrol. rsc.orgrsc.orgnih.govacs.org For example, a chiral pyrrolidine catalyst has been developed for the enantioselective Michael addition of ketones to chalcones, affording the products in high yields and with high diastereoselectivities and enantioselectivities. nih.gov Similarly, a chiral pyrrolidine-pyrazole catalyst was found to be effective in the enantioselective Michael reaction of carbonyl compounds to nitroolefins. researchgate.net

The stereospecific configuration of the pyrrolidine derivative plays a critical role in its catalytic activity. For instance, the (3S)-configuration can confer specific enantioselective interactions in catalytic contexts. In some cases, the stereochemistry of the catalyst can even lead to an inverted absolute configuration of the product compared to what might be expected. rsc.org The development of these chiral pyrrolidine-based catalysts represents a significant breakthrough in asymmetric synthesis, allowing for the efficient and environmentally friendly construction of complex chiral molecules. rsc.org

Historical Context of Pyrrolidine Chemistry

The significance of this compound is best understood within the broader historical context of pyrrolidine chemistry. The pyrrolidine ring, a saturated heterocycle, has long been recognized as a privileged structure in medicinal chemistry. figshare.comscbt.com Its presence is widespread in a multitude of natural products, many of which exhibit potent biological activities.

A key class of naturally occurring pyrrolidine-containing compounds is the pyrrolizidine (B1209537) alkaloids. wikipedia.orgtaylorandfrancis.com These secondary metabolites are synthesized by plants as a defense mechanism and were first discovered in the 19th century. wikipedia.org While many plants containing these alkaloids were used in traditional medicine, their toxic effects were recognized in the early to mid-20th century. wikipedia.org The biosynthesis of these alkaloids proceeds through the enzyme homospermidine synthase. wikipedia.org

The amino acids proline and hydroxyproline (B1673980) are also fundamental derivatives of pyrrolidine. news-medical.net The discovery and synthesis of these amino acids were pivotal moments in biochemistry. Hermann Emil Fischer first isolated hydroxyproline from hydrolyzed gelatin in 1902, and Hermann Leuchs synthesized a racemic mixture of 4-hydroxyproline (B1632879) in 1905. wikipedia.org Richard Willstätter first synthesized proline in 1900, with Emil Fischer later improving the synthetic pathway. These amino acids are crucial components of collagen, where their cyclic structure is vital for the stability of the collagen triple helix. news-medical.netnih.gov The post-translational hydroxylation of proline to hydroxyproline, a process requiring vitamin C, is essential for collagen's structural integrity. news-medical.netwikipedia.org

Overview of Enantiomeric Forms: (3R)-(+)-3-(Methylamino)pyrrolidine and (3S)-(-)-3-(Methylamino)pyrrolidine

The two enantiomeric forms of this compound, (3R)-(+)-3-(Methylamino)pyrrolidine and (3S)-(-)-3-(Methylamino)pyrrolidine, possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms. This stereochemical difference leads to distinct optical properties and can result in different biological activities.

The (3R)-(+)-enantiomer and the (3S)-(-)-enantiomer rotate plane-polarized light in opposite directions, as indicated by the (+) and (-) signs in their names, respectively. The specific rotation is a key physical property used to distinguish between enantiomers. For instance, the (3S)-enantiomer has a reported optical rotation of [α]D25 = -17.4° (c=1, methanol).

Both enantiomers are valuable as chiral building blocks in the synthesis of enantiomerically pure pharmaceuticals. ijournals.cn The choice of which enantiomer to use depends on the desired stereochemistry of the final product. For example, the (3S)-enantiomer is a crucial intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders. In pharmacological investigations, the stereochemistry of the pyrrolidine building block has been shown to be critical for receptor binding affinity and selectivity.

Below is a table summarizing some of the key properties of the two enantiomers:

| Property | (3R)-(+)-3-(Methylamino)pyrrolidine | (3S)-(-)-3-(Methylamino)pyrrolidine |

| Synonym | (R)-N-Methylpyrrolidin-3-amine | (S)-N-Methylpyrrolidin-3-amine |

| CAS Number | 139015-33-1 | 139015-32-0 |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₂N₂ |

| Molecular Weight | 100.17 g/mol | 100.16 g/mol |

| Boiling Point | 164 °C | 164 °C |

| Optical Rotation | [a]20D = +17 to +22 ° (c=10 in EtOH) | [α]D25 = -17.4 ° (c=1 in methanol) |

| Appearance | Colorless to light yellow clear liquid | Colorless to light yellow clear liquid |

Data sourced from multiple chemical suppliers and databases. wikipedia.orgscbt.comacs.orgsigmaaldrich.compharmaffiliates.com

The availability of both enantiomers in high purity is essential for their application in modern synthetic and medicinal chemistry, allowing for the precise construction of stereochemically defined molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZYRKGJWYJGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472587 | |

| Record name | 3-(Methylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83030-08-4 | |

| Record name | 3-(Methylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylamino Pyrrolidine and Its Derivatives

Stereoselective Synthesis Approaches

The synthesis of stereochemically defined 3-(methylamino)pyrrolidine and its derivatives is a significant area of research, driven by their importance as chiral building blocks in bioactive compounds. Methodologies that control the three-dimensional arrangement of atoms are crucial for obtaining the desired therapeutic effects. Key stereoselective strategies include diastereoselective conjugate addition of homochiral lithium amides and catalytic asymmetric hydrogenation.

Diastereoselective Conjugate Addition of Homochiral Lithium Amides.psu.edursc.orgsquarespace.com

The conjugate addition of homochiral lithium amides to α,β-unsaturated esters is a robust method for establishing stereocenters. orgsyn.org This approach offers a high degree of stereocontrol, enabling the synthesis of specific diastereomers of substituted pyrrolidines. rsc.orgsquarespace.com The stereochemical outcome of this reaction is often predictable, relying on a well-defined transition state model. orgsyn.org

Application to 3,4-Substituted Aminopyrrolidines.psu.edursc.org

A notable application of this methodology is the synthesis of 3,4-substituted aminopyrrolidines. The diastereoselective conjugate addition of homochiral lithium amides to methyl 4-(N-allyl-N-benzylamino)but-2-enoate serves as the pivotal step in an efficient protocol for preparing these compounds. rsc.orgox.ac.uk This strategy provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines and anti- and syn-3-hydroxy-4-aminopyrrolidines with high diastereomeric and enantiomeric excess. ox.ac.uk The process involves the functionalization of the resulting β-amino enolate. ox.ac.uk

The versatility of this method is demonstrated by the synthesis of various 3,4-disubstituted aminopyrrolidines in high diastereomeric and enantiomeric excess (both >98%) through a sequence involving conjugate addition, chemoselective N-deprotection, cyclization, enolate functionalization, and final deprotection. researchgate.net

Synthesis of Anti- and Syn-3-methoxy-4-(N-methylamino)pyrrolidine.psu.edursc.org

This methodology has been successfully applied to the synthesis of anti-(3S,4S)- and syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine. rsc.orgox.ac.uk These specific isomers are valuable building blocks for more complex molecules. researchgate.netresearchgate.net For instance, they are part of the structure of AG-7352, a naphthyridine antitumor agent, and certain quinoline (B57606) antibacterial compounds. researchgate.netresearchgate.net The synthesis provides the target compounds with a diastereomeric excess greater than 98%.

Catalytic Asymmetric Hydrogenation.researchgate.netacs.org

Catalytic asymmetric hydrogenation is another powerful tool for the stereoselective synthesis of chiral molecules, prized for its high efficiency and atom economy. researchgate.net This method is particularly useful for producing optically active secondary alcohols and amines, which are common structural motifs in pharmaceuticals. core.ac.uk

Utilization of Chiral DM-SEGPHOS-Ru(II) Complexes.researchgate.netacs.org

A key development in this area is the use of chiral DM-SEGPHOS-Ru(II) complexes as catalysts. researchgate.netacs.org DM-SEGPHOS is a chiral ligand that, when complexed with ruthenium, forms a highly effective catalyst for asymmetric hydrogenation. wikipedia.org These catalysts have been successfully employed in the asymmetric hydrogenation of ketones to produce chiral alcohols. scientificlabs.co.uk Specifically, the (S)-Ru(OAc)2(DM-SEGPHOS) complex is utilized in enantioselective asymmetric hydrogenation and reductive amination reactions. scientificlabs.co.uk

In the synthesis of a key intermediate for a fluoroquinolone antibiotic, a chiral DM-SEGPHOS-Ru(II) complex was instrumental in a catalytic asymmetric hydrogenation step. researchgate.netacs.org This reaction produced the desired β-hydroxy amide intermediate with high yield and excellent stereoselectivity. researchgate.netacs.orgresearchgate.net

Synthesis of β-hydroxy Amide Intermediates.researchgate.netacs.org

Table 1: Research Findings on Stereoselective Synthesis

| Section | Method | Key Reagent/Catalyst | Product(s) | Key Findings | Citations |

|---|---|---|---|---|---|

| 2.1.1.1 | Diastereoselective Conjugate Addition | Homochiral lithium amides | anti- and syn-3,4-Substituted aminopyrrolidines | Provides a route to both anti- and syn-diastereomers in high de and ee. | ox.ac.uk |

| 2.1.1.2 | Diastereoselective Conjugate Addition | Homochiral lithium amides | anti-(3S,4S)- and syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine | Successful application to synthesize specific diastereomers with >98% de. | rsc.orgox.ac.uk |

| 2.1.2.1 | Catalytic Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | β-hydroxy amide | Highly efficient and stereoselective synthesis of a key intermediate. | researchgate.netacs.orgresearchgate.net |

| 2.1.2.2 | Catalytic Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | β-hydroxy amide | Achieved 73% yield, 98% de, and >99% ee after recrystallization. | researchgate.netacs.orgresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-(N-allyl-N-benzylamino)but-2-enoate |

| anti-3-Amino-4-alkylpyrrolidines |

| syn-3-Amino-4-alkylpyrrolidines |

| anti-3-Hydroxy-4-aminopyrrolidines |

| syn-3-Hydroxy-4-aminopyrrolidines |

| anti-(3S,4S)-3-methoxy-4-(N-methylamino)pyrrolidine |

| syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine |

| β-hydroxy amide |

| DM-SEGPHOS |

SN2 Substitution Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis and provides a direct route to various pyrrolidine (B122466) derivatives. This reaction involves the attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step. The stereochemistry at the carbon center is inverted during this process. masterorganicchemistry.com The rate of the SN2 reaction is sensitive to steric hindrance, with less substituted substrates reacting more rapidly. masterorganicchemistry.comacs.org

In the context of pyrrolidine synthesis, SN2 reactions are often employed to introduce substituents or to effect ring closure. For instance, a practical and stereoselective synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine, a key intermediate for the antibiotic premafloxacin, utilizes an SN2 substitution. In this multi-step synthesis, a crucial step involves the reaction of a precursor with methylamine (B109427), which proceeds via an SN2 mechanism to furnish the desired diamine with an inversion of configuration at the reaction center. researchgate.net This method is notable for its high yield and the straightforward purification of the product through a simple acid/base extraction protocol. researchgate.net

Another application involves the synthesis of N-methylpyrrolidine from 1,4-dibromobutane (B41627) and methylamine in an aqueous medium, which proceeds through a double SN2 reaction. The efficiency of such reactions can be influenced by various factors, including the choice of solvent and catalyst.

Iodocyclisation of Homoallyl Amines

Iodocyclisation of homoallyl amines has emerged as a powerful and stereoselective method for the construction of functionalized pyrrolidine rings. researchgate.netrsc.orgresearchgate.net This intramolecular cyclization is typically induced by an iodine source and allows for the formation of 3-iodopyrrolidine (B174656) derivatives, which are versatile intermediates for further synthetic transformations. rsc.orgresearchgate.netnih.gov

Formation of Functionalized 3-Iodopyrrolidine Derivatives

The iodocyclisation of homoallylamines can be finely tuned to produce functionalized 3-iodopyrrolidine derivatives. rsc.orgresearchgate.net The reaction conditions, particularly the temperature, play a crucial role in determining the reaction outcome. For example, conducting the iodocyclisation of homoallylamines at room temperature can stereoselectively yield functionalized 2-(iodomethyl)azetidine derivatives. However, by increasing the reaction temperature to 50 °C, the reaction pathway shifts to favor the formation of functionalized 3-iodopyrrolidine derivatives. rsc.orgresearchgate.net This temperature-dependent selectivity provides a valuable tool for accessing either azetidine (B1206935) or pyrrolidine ring systems from a common starting material. rsc.orgresearchgate.netrsc.org

These resulting 3-iodopyrrolidines are valuable synthetic precursors. rsc.org They can undergo further reactions, such as dehalogenation to form 2-aryl-2,5-dihydro-1H-pyrroles, which are precursors to iminosugars and 2-arylpyrroles. rsc.org Additionally, intramolecular substitution of the iodo group can lead to the formation of tricyclic compounds. rsc.org

Stereochemical Divergence to Cis- and Trans-Substituted Aminopyrrolidines

A significant advantage of the iodocyclisation methodology is the ability to control the stereochemical outcome, leading to either cis- or trans-substituted aminopyrrolidines. rsc.orgresearchgate.netrsc.org By carefully modifying the reaction sequences, homoallyl amines can be stereoselectively converted into the desired diastereomer. This stereochemical divergence is believed to proceed through an aziridinium (B1262131) ion intermediate and its subsequent isomerization, which ultimately dictates the final stereochemistry of the pyrrolidine ring. rsc.orgresearchgate.net

The ability to selectively synthesize both cis and trans isomers is of great importance, as the biological activity and physical properties of molecules are often highly dependent on their three-dimensional structure. minia.edu.egsavemyexams.comnih.gov This control over stereochemistry enhances the utility of iodocyclisation as a strategic tool in the synthesis of complex nitrogen-containing molecules.

Ring-Closing Metathesis (RCM) in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has become a widely used and powerful transformation in organic synthesis for the construction of various cyclic structures, including pyrrolidines. orgsyn.orgresearchgate.net This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. orgsyn.orgtandfonline.com

The synthesis of N-Boc-3-pyrroline, a valuable building block, can be achieved through the RCM of N-Boc-diallylamine. orgsyn.org This reaction demonstrates the efficiency of RCM in forming five-membered nitrogen heterocycles. The scope of RCM in pyrrolidine synthesis extends to more complex systems as well. For instance, diallylamine (B93489) derivatives of various aromatic and heteroaromatic systems have been successfully cyclized using a first-generation Grubbs catalyst to yield the corresponding pyrrolidine derivatives in high yields (70–95%) under mild conditions. tandfonline.com

Furthermore, RCM has been instrumental in the enantiomeric synthesis of several piperidine (B6355638) and pyrrolidine alkaloids found in tobacco. nih.gov A key step in the synthesis of anatabine (B1667383) and N-methylanatabine involves the RCM of a diethylenic amine intermediate. nih.gov This highlights the utility of RCM in the total synthesis of natural products. The synthesis of chiral pyrrolidine derivatives has also been accomplished via ring-closing enyne metathesis, which proceeds efficiently even with substrates containing a basic nitrogen atom. researchgate.net

Chiral Pool Synthetic Routes

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. This approach is particularly valuable for the synthesis of enantiopure pyrrolidine derivatives.

A notable example is the use of L-malic acid as a chiral starting material for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for a Janus kinase (JAK) inhibitor. researchgate.net While this example leads to a piperidine, the principles and methodologies are directly applicable to pyrrolidine synthesis. Another example involves the use of methionine as a starting material in a chiral pool synthesis to produce functionalized pyrrolidine scaffolds. mdpi.com This upscale-compatible, multi-gram synthesis underscores the practical utility of this approach. The synthesis of enantiopure 3-aminopyrrolidines has also been developed from 2-aminomethylazetidines, which themselves can be derived from chiral pool sources. researchgate.net

The use of enantiopure starting materials from the chiral pool, such as amino acids, can provide a direct and efficient pathway to optically active pyrrolidine derivatives, avoiding the need for chiral resolutions or asymmetric catalysis in later stages of the synthesis.

Multi-Component Reactions for Pyrrolidine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tandfonline.comtandfonline.comacs.org MCRs are characterized by their high atom and step economy, operational simplicity, and their ability to rapidly generate molecular complexity and diversity. tandfonline.comacs.orgrasayanjournal.co.in These features make MCRs particularly well-suited for the synthesis of libraries of heterocyclic compounds, including pyrrolidine derivatives. tandfonline.comtandfonline.com

A common approach for the synthesis of polysubstituted pyrrolidines via MCRs involves the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.comtandfonline.com These reactive intermediates can be generated in situ from the condensation of an α-amino acid (such as sarcosine (B1681465) or proline) with an aldehyde or ketone. acs.org The subsequent cycloaddition of the azomethine ylide with a dipolarophile, such as an activated alkene, furnishes the pyrrolidine ring system. tandfonline.comtandfonline.comacs.org

For example, novel dispiropyrrolidine bisoxindole derivatives have been synthesized in a one-pot, pseudo-four-component process. acs.org This reaction involves the in situ generation of an azomethine ylide from sarcosine and isatin (B1672199), which then reacts with another molecule of isatin and malononitrile (B47326) to afford the complex spirocyclic product. acs.org Similarly, three-component reactions involving aldehydes, amines, and dimethyl acetylenedicarboxylate (B1228247) have been employed to synthesize highly functionalized pyrrolidines. rasayanjournal.co.in The use of various catalysts, including organocatalysts and metal catalysts, as well as unconventional reaction conditions like ultrasound or microwave irradiation, can further enhance the efficiency and scope of these MCRs. tandfonline.com

Transimination Reactions for Pyrrolidine-2,3-diones

Pyrrolidine-2,3-diones serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. A notable method for the preparation of derivatives of this scaffold involves a reversible transimination reaction. Specifically, 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been synthesized with high efficiency through the reaction of Schiff' base-containing pyrrolidine-2,3-dione (B1313883) precursors with methylamine.

The synthetic approach begins with 1,5-disubstituted pyrrolidine-2,3-diones, which react with methylamine. This reaction proceeds via a transimination mechanism, where the existing C=N bond of a Schiff base moiety on the pyrrolidine ring is exchanged. The reaction occurs at the exocyclic sp²-hybridized carbon atom, leading to the substitution of a larger amino group, such as a 4-methoxybenzylamino group, with a methylamino group. This process has been shown to be robust, with various electron-donating or electron-withdrawing substituents on the benzene (B151609) rings at the N1 and C5 positions of the pyrrolidine-2,3-dione core being well-tolerated.

Research has demonstrated that the reaction conditions can be optimized to achieve excellent yields, ranging from 80% to over 92%. unifiedpatents.com For instance, conducting the reaction in excess 40% aqueous methylamine solution, which serves as both the nucleophilic reactant and the solvent, significantly enhances the product yield compared to using ethanol (B145695) as a solvent. rsc.org

| Entry | R¹ | R² | Solvent | Product | Yield (%) | Citations |

| 1 | H | H | Ethanol | 5a | 80.8 | rsc.org |

| 2 | H | H | Methylamine 40% in water | 5a | 92.2 | rsc.org |

| 3 | CH₃ | H | Methylamine 40% in water | 5b | 89.4 | |

| 4 | NO₂ | H | Methylamine 40% in water | 5c | 90.1 | |

| 5 | Br | H | Methylamine 40% in water | 5d | 85.3 | |

| 6 | H | NO₂ | Methylamine 40% in water | 5e | 88.3 |

Table 1: Synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones (5a-e) via transimination.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the pyrrolidine ring is paramount for the synthesis of complex, well-defined molecules. Advanced strategies allow for the introduction of substituents at specific positions, enabling the creation of diverse derivatives.

One powerful strategy is the diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters. rsc.org This method has been successfully employed for the asymmetric synthesis of 3,4-substituted aminopyrrolidines. The protocol uses the conjugate addition of a chiral lithium amide to a substrate like methyl 4-(N-allyl-N-benzylamino)but-2-enoate as the key step. rsc.org This approach provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines and anti- and syn-3-hydroxy-4-aminopyrrolidines with high diastereomeric and enantiomeric excess. rsc.org This methodology was specifically applied to the synthesis of anti-(3S,4S)- and syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine. rsc.org

Chemo-enzymatic methods offer another highly selective route. A facile chemo-enzymatic enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for certain antitumor compounds, has been developed. researchgate.net This approach starts from diallylamine, which undergoes a ring-closing metathesis to form 1-benzyloxycarbonyl-3-pyrroline. Subsequent enzymatic resolution, for example using a lipase-mediated protocol, allows for the separation of enantiomers, leading to precursors like (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with excellent enantiomeric excess (>99% ee). researchgate.net This chiral azido (B1232118) alcohol can then be converted through sequential reactions, including methylation of the hydroxyl group and reduction of the azide, to the desired functionalized methylamino-pyrrolidine. researchgate.net

Preparation of Specific Isomers and Protected Forms

The synthesis of enantiomerically pure isomers and suitably protected derivatives of this compound is critical for their application as chiral building blocks in pharmaceutical development. iupac.org

A practical and efficient diastereoselective synthesis of (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine has been achieved using the diastereoselective hydrogenation of a cyclic diketamide as the key step. The substrate, 3-acetyl-1-benzyl-2-pyrrolidinone, undergoes hydrogenation using an optically-active Ru-BINAP complex catalyst to produce the chiral 1-benzyl-3-[(1ʹ-hydroxy)ethyl]-2-pyrrolidinone. This intermediate is then converted through a series of steps including hydride reduction, methanesulfonylation, an inversion amination reaction with methylamine, and final de-benzylation to yield the target (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine.

The preparation of protected forms of this compound is essential for multi-step syntheses. The N-Boc (tert-butoxycarbonyl) protected derivative, tert-Butyl this compound-1-carboxylate, can be synthesized via catalytic hydrogenation. rsc.org The process starts with a precursor such as tert-Butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate, where the exocyclic amine is protected with a Cbz (benzyloxycarbonyl) group and the ring nitrogen is protected with a Boc group. The Cbz group is selectively removed by hydrogenation over a 10% Palladium on carbon (Pd/C) catalyst, leaving the Boc-protected chiral amine in high yield (93.9%). rsc.org

N-benzyl protected derivatives are also common intermediates. prepchem.comresearchgate.net An efficient synthesis of N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione can be achieved by reacting N-tert-butyloxycarbonylasparagine (Boc-Asn) with benzyl (B1604629) bromide in the presence of cesium carbonate. researchgate.net This succinimide (B58015) derivative can then be selectively reduced to the corresponding pyrrolidin-2-one, providing a versatile chiral building block. researchgate.net

| Protected Form | IUPAC Name | Key Precursor(s) | Synthetic Method | Citations |

| N-Boc | tert-Butyl this compound-1-carboxylate | tert-Butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate | Catalytic Hydrogenation (Pd/C) | rsc.org |

| N-Benzyl | (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine | 3-Acetyl-1-benzyl-2-pyrrolidinone | Diastereoselective Hydrogenation (Ru-BINAP) & subsequent steps | |

| N-Benzyl-N'-Boc | N-Benzyl-3-Boc-amino-pyrrolidin-2,5-dione | N-tert-butyloxycarbonylasparagine, Benzyl bromide | Alkylation / Cyclization | researchgate.net |

Table 2: Synthesis of Specific Protected Forms of this compound Derivatives.

Chemical Reactivity and Derivatization of 3 Methylamino Pyrrolidine

Oxidation Reactions

The chemical structure of 3-(methylamino)pyrrolidine, featuring a secondary amine on the pyrrolidine (B122466) ring, allows for specific oxidative transformations. The nitrogen atom of the methylamino group is susceptible to oxidation, a reaction commonly employed to modify the compound's electronic and steric properties.

One of the primary oxidation reactions this compound can undergo is the formation of the corresponding N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid, mCPBA). The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the polarity and basicity of the molecule.

While direct oxidation of this compound is a fundamental reaction, related pyrrolidine derivatives offer further insight into oxidative processes. For instance, derivatives like benzyl (B1604629) this compound-1-carboxylate can be oxidized with stronger agents like potassium permanganate (B83412) or chromium trioxide to yield various oxidized products. smolecule.com Similarly, the hydroxyl group in related structures such as 3-((methylamino)methyl)pyrrolidin-3-ol (B15248261) can be oxidized to a carbonyl group. evitachem.com

Table 1: Oxidation Reactions of Pyrrolidine Derivatives

| Reactant | Oxidizing Agent(s) | Major Product(s) | Reference(s) |

|---|---|---|---|

| This compound | Hydrogen peroxide, Peracids | N-oxides | |

| Benzyl this compound-1-carboxylate | Potassium permanganate, Chromium trioxide | Oxidized derivatives | smolecule.com |

| 3-((Methylamino)methyl)pyrrolidin-3-ol | Potassium permanganate, Chromium trioxide | Ketone or aldehyde derivatives | evitachem.com |

| (S)-3-(Methylthio)pyrrolidine | meta-Chloroperbenzoic acid (mCPBA) | (R)-3-(Methylsulfonyl)pyrrolidine |

Nucleophilic Opening Reactions for Derivative Synthesis

Nucleophilic reactions are central to the derivatization of this compound. These reactions can involve the nucleophilic character of the amine itself or nucleophilic attack on a derivatized pyrrolidine ring, leading to ring-opening or substitution.

A notable application of nucleophilic ring-opening is seen in the synthesis of chiral 3-acylglutaric acid derivatives from donor-acceptor cyclobutenes. nsf.gov In these reactions, various nucleophiles, including pyrrolidine, can induce a strain-induced retro-Claisen ring-opening. nsf.gov This highlights the potential for the pyrrolidine motif to participate in ring-opening reactions when part of a strained system.

More directly related to derivatization, the methylamino group can be substituted under appropriate conditions. Furthermore, the synthesis of substituted pyrrolidines often involves the ring closure of a precursor, which can be conceptualized as an intramolecular nucleophilic attack. For instance, the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine involves a key step of one-pot reduction and regioselective cyclization of an azidoditosyl derivative to form the pyrrolidine ring. researchgate.net

In another example, the reaction of homoallylamines with iodine can lead to the formation of 2-(iodomethyl)azetidine derivatives, which can then be isomerized to 3-iodopyrrolidines. scitechnol.comrsc.org These iodinated pyrrolidines can subsequently react with nucleophiles like primary and secondary amines to yield substituted pyrrolidine derivatives, including those with a methylamino group. scitechnol.comrsc.org This demonstrates a pathway for synthesizing this compound derivatives through a sequence involving ring formation and subsequent nucleophilic substitution.

Reaction Mechanisms in Pyrrolidine Chemistry

The versatility of the pyrrolidine scaffold in organic synthesis is underpinned by several key reaction mechanisms.

Azomethine ylides are 1,3-dipolar species that serve as powerful intermediates in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.org These ylides, which are often generated in situ, undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles, typically alkenes or alkynes. wikipedia.orgresearchgate.net This reaction is a highly stereoselective method for constructing the pyrrolidine ring and can create multiple new stereocenters. wikipedia.org

The generation of azomethine ylides can be achieved through several methods, including the ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. wikipedia.orgmdpi.com For example, the reaction of isatine with sarcosine (B1681465) (N-methylglycine) can generate an azomethine ylide that subsequently reacts with a dipolarophile to form a complex spiro-pyrrolidine structure. mdpi.com While not a direct reaction of this compound itself, this mechanism is fundamental to the synthesis of the pyrrolidine core found in many complex molecules. The cycloaddition is a concerted process, and its stereochemical outcome can often be controlled, making it a valuable tool in asymmetric synthesis. wikipedia.orgucl.ac.uk

Enamines are key intermediates in organic synthesis, formed from the reaction of a secondary amine with an enolizable aldehyde or ketone. masterorganicchemistry.com As this compound contains a secondary amine, it can act as a precursor to enamine formation. The reaction typically proceeds under mild acid catalysis and involves the formation of an iminium salt, followed by deprotonation at the α-carbon to yield the enamine. masterorganicchemistry.com

The nitrogen atom in an enamine acts as a powerful π-donor, which increases the nucleophilicity of the α-carbon. masterorganicchemistry.com This enhanced nucleophilicity allows enamines to react with a variety of electrophiles.

In some contexts, the enamine form can be particularly stable. For example, in the chemistry of pyrrolidine-2,3-diones, derivatives formed by the reaction with amines exist predominantly in the enamine form, which is stabilized by resonance and intramolecular hydrogen bonding. jst-ud.vnresearchgate.net A study on the reaction between certain pyrrolidine-2,3-dione (B1313883) derivatives and methylamine (B109427) showed the formation of a stable enamine product. beilstein-journals.orgresearchgate.net

Azomethine Ylide Intermediates in Cycloaddition Reactions

Derivatization for Pharmacological Applications

The pyrrolidine ring is a common scaffold in many biologically active compounds, and this compound is a key building block for various pharmaceutical agents. researchgate.netamazonaws.com Its derivatives have shown promise in a range of therapeutic areas.

One of the significant applications of this compound is in the synthesis of compounds targeting the central nervous system (CNS). Its structural features can contribute to the ability of the final drug molecule to cross the blood-brain barrier. Additionally, derivatives have been designed as ligands for dopamine (B1211576) D2 and D3 receptors. researchgate.net

(S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a derivative of this compound, is a key intermediate in the synthesis of PF-00951966, a fluoroquinolone antibiotic developed for treating community-acquired respiratory tract infections. acs.org This highlights the importance of this scaffold in the development of antibacterial agents.

The derivatization of the pyrrolidine nitrogen or the methylamino group allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and basicity, which are crucial for its pharmacokinetic and pharmacodynamic profile. For example, the synthesis of N-(pyrrolidin-3-yl)-naphthamide analogs has led to compounds with high affinity for dopamine receptors. researchgate.net Furthermore, pyrrolidine-carbamate self-immolative spacers, which can be derived from pyrrolidine structures, are being investigated for use in drug delivery systems to achieve rapid drug release. unimi.it

Table 2: Pharmacological Applications of this compound Derivatives

| Derivative/Application Area | Therapeutic Target/Use | Reference(s) |

|---|---|---|

| General CNS agents | Treatment of depression and anxiety | |

| N-(pyrrolidin-3-yl)-naphthamide analogs | Dopamine D2 and D3 receptor ligands | researchgate.net |

| (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile | Intermediate for fluoroquinolone antibiotics (e.g., PF-00951966) | acs.org |

| Pyrrolidine-carbamate spacers | Drug delivery systems (fast drug release) | unimi.it |

Applications of 3 Methylamino Pyrrolidine in Advanced Chemical Research

Ligand Design in Asymmetric Catalysis

The development of novel and efficient chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds. 3-(Methylamino)pyrrolidine has emerged as a versatile scaffold for the creation of such ligands, owing to its inherent chirality and the presence of two nitrogen atoms that can coordinate with transition metals.

Chiral Ligand Development

The chiral nature of this compound makes it an excellent starting material for the development of new chiral ligands. lookchem.com These ligands are instrumental in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. lookchem.com The stereochemistry of the ligand plays a critical role in determining the stereochemical outcome of the catalyzed reaction. For instance, derivatives of this compound are used to create enantiomerically pure compounds, which is crucial in pharmaceutical research to enhance biological activity and minimize potential side effects. lookchem.com The structural framework of this compound allows for the formation of various functional groups, facilitating the synthesis of a diverse range of ligands for different catalytic applications. lookchem.com

The table below showcases examples of how modifications to the this compound scaffold can lead to ligands with different properties and applications.

| Compound | Modification | Application Area |

| (3S)-(-)-3-(Methylamino)pyrrolidine | Chiral pyrrolidine (B122466) with 3S-methylamino group | Pharmaceutical intermediates, catalysis |

| (3S)-(+)-1-Benzyl-3-(Methylamino)pyrrolidine | Benzyl (B1604629) group at N1; increased lipophilicity | Receptor-binding studies, chiral ligands |

| (R)-3-(N-Boc-N-methylamino)pyrrolidine | Boc-protected amino group | Building block for pharmaceuticals and agrochemicals aaronchem.com |

Diastereomeric Complexes with Transition Metals (e.g., Palladium)

When this compound, specifically the S-enantiomer (S-meap), coordinates with a transition metal like palladium(II), it can form diastereomeric complexes. The methylation of the primary amine in 3S-aminopyrrolidine creates an additional stereocenter at the exocyclic nitrogen, which is not restricted to a single configuration upon coordination. rsc.org This results in the formation of two diastereoisomers, (R)- and (S)-NMe, of the complex [Pd(S-meap)Cl₂]. rsc.org

A notable aspect of this is that these diastereomers can crystallize from an aqueous solution as distinct crystal forms, allowing for their separation by mechanical means. rsc.org The structure of the NMe(R) isomer has been confirmed through X-ray crystallography. rsc.org This separation is significant as it allows for the study of the individual catalytic activities of each diastereomer, providing insights into how the configuration of the metal complex influences the stereochemical course of a reaction.

| Metal Complex | Ligand | Key Feature | Significance |

| [Pd(S-meap)Cl₂] | 3S-(Methylamino)pyrrolidine (S-meap) | Formation of two separable diastereomers (R- and S-NMe) | Allows for the investigation of individual diastereomer catalytic activity rsc.orgrsc.org |

Organocatalysis with Pyrrolidine-Derived Catalysts

The pyrrolidine scaffold, the core structure of this compound, is a privileged motif in organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions. mdpi.comnih.gov Since the early 2000s, proline and its derivatives have been recognized as powerful organocatalysts for various asymmetric transformations, including aldol (B89426) and Diels-Alder reactions. nih.gov

The development of novel pyrrolidine-based organocatalysts is an active area of research, with a focus on fine-tuning the catalyst structure to improve efficiency and selectivity. mdpi.comnih.gov These catalysts often operate through the formation of enamines or iminium ions, activating the substrates and controlling the stereochemical outcome of the reaction. The versatility of the pyrrolidine ring allows for the introduction of various substituents to modulate the catalyst's steric and electronic properties, thereby optimizing its performance for specific reactions. rsc.org For example, C₂-symmetric pyrrolidine-derived squaramides have been developed as recyclable organocatalysts for asymmetric Michael reactions. rsc.org

Building Block in Complex Molecule Synthesis

Beyond its applications in catalysis, this compound is a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance. lookchem.com Its inherent chirality and functional groups provide a strategic starting point for the construction of intricate molecular architectures. mdpi.comnih.gov

Synthesis of Pharmaceutical Intermediates

This compound and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals. aaronchem.comchemimpex.com The pyrrolidine ring is a common structural motif in many biologically active compounds. mdpi.comnih.gov The ability of certain pyrrolidine-containing molecules to cross the blood-brain barrier makes them particularly interesting for the development of drugs targeting the central nervous system (CNS).

The use of specific enantiomers of this compound is critical in drug development to ensure the desired pharmacological activity and to minimize off-target effects. lookchem.com For instance, (3R)-(-)-1-Benzyl-3-(methylamino)pyrrolidine is utilized as a precursor in the creation of new drug candidates, where its specific stereochemistry influences its interaction with biological targets. lookchem.com

A significant application of this compound derivatives is in the synthesis of fluoroquinolone antibiotics. These are a class of broad-spectrum antibiotics used to treat various bacterial infections. The side chain at the C-7 position of the quinolone nucleus plays a crucial role in determining the antibacterial potency and spectrum of these drugs.

Research has shown that incorporating novel pyrrolidine derivatives at this position can lead to compounds with enhanced antimicrobial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov For example, (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in the preparation of the fluoroquinolone antibiotic PF-00951966. acs.orgresearchgate.net Similarly, (3R,1'S)-3-[(1'-N-Methylamino)ethyl]pyrrolidine is a known structural component of quinolone-type antifungal agents like premafloxacin. The stereoselective synthesis of these pyrrolidine-based side chains is a critical aspect of developing new and more effective fluoroquinolone antibiotics. researchgate.netrsc.org

The table below highlights some key intermediates and their role in the synthesis of specific antibiotics.

| Intermediate | Target Antibiotic/Class | Key Synthetic Transformation |

| (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile | PF-00951966 (Fluoroquinolone) | Stereoselective synthesis from benzyloxyacetyl chloride acs.orgresearchgate.net |

| (3R,1'S)-3-[(1'-N-Methylamino)ethyl]pyrrolidine | Premafloxacin (Quinolone-type antifungal) | Diastereoselective hydrogenation using a Ru-BINAP complex |

| 7-(4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl) derivatives | Novel Fluoroquinolones (e.g., LB20304) | Coupling of substituted pyrrolidines with quinolinecarboxylic acids acs.orgnih.gov |

Naphthyridine Antitumor Agents

In the pursuit of new cancer therapies, this compound has been incorporated into the structure of naphthyridine-based antitumor agents. researchgate.net Research into 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids revealed that these compounds possessed moderate cytotoxic activity. researchgate.net Structure-activity relationship (SAR) studies demonstrated that the nature of the substituent at the C-7 position is critical for antitumor efficacy, with aminopyrrolidine derivatives proving more effective than other amines or thioether derivatives. acs.org Specifically, the trans-3-amino-4-methoxypyrrolidinyl and the 3-amino-3-methylpyrrolidinyl derivatives were identified as being particularly effective in both in vitro and in vivo antitumor assays. acs.org The pyrrolidine moiety is a key structural element in these compounds, contributing to their biological activity.

Quinoline (B57606) Antibacterial Compounds

The this compound scaffold is also a crucial component in the development of quinoline antibacterial agents. researchgate.net A series of novel 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids featuring chiral aminopyrrolidine substituents at the 7-position have been synthesized. researchgate.net The stereochemistry and substitution on the pyrrolidine ring significantly influence the antibacterial potency. For instance, 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid demonstrated high potency against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, the development of amino acid prodrugs of 7-(3-amino-1-pyrrolidinyl)quinolones has been explored to improve solubility and in vivo efficacy. nih.gov These prodrugs, which are cleaved in serum to release the active quinolone, showed comparable or enhanced efficacy in vivo compared to the parent compounds. nih.gov

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The pyrrolidine ring system, including derivatives like this compound, is a key pharmacophore in the design of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). nih.govresearchgate.net These compounds are crucial in the treatment of central nervous system (CNS) disorders such as depression and chronic pain. nih.gov The conformationally constrained pyrrolidine ring helps to maintain potent inhibition of both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.gov Research has focused on developing SNRIs with a balanced inhibition of both transporters, which is hypothesized to lead to improved efficacy. nih.gov A series of 3-substituted pyrrolidines were synthesized and evaluated, leading to the discovery of compounds with potent and balanced SNRI activity in vitro and in vivo, along with favorable metabolic properties. nih.gov The stereoselective synthesis of the pyrrolidine core is a critical aspect of developing these therapeutic agents. acs.org

Design of Novel Therapeutic Agents

Beyond the specific classes mentioned above, this compound serves as a versatile building block in the broader design of novel therapeutic agents. chemimpex.comresearchgate.net Its chiral nature and functional group allow for its incorporation into a wide range of molecular architectures to target various biological pathways. researchgate.net For example, it has been used as a template in the design of thrombin receptor antagonists, which are of interest for their potential to inhibit platelet aggregation. nih.gov In one study, a series of compounds were synthesized where the 3-aminopyrrolidine (B1265635) scaffold was used to carry the pharmacophoric side chains of Phe and Arg residues, mimicking a key sequence of the thrombin receptor. nih.gov Additionally, the introduction of a pyrrolidine moiety into the structure of β3 adrenergic receptor agonists has been shown to improve selectivity and metabolic stability. nih.gov

Development of Agrochemicals

The applications of this compound and its derivatives extend to the field of agrochemicals. chemimpex.com The pyrrolidine ring is a common motif in biologically active compounds, and its incorporation can lead to the development of new pesticides and other crop protection agents. researchgate.netchemimpex.com While specific examples in publicly available research are less detailed than in the pharmaceutical sector, the fundamental principles of structure-activity relationships suggest that the unique properties of this compound make it a valuable scaffold for creating novel agrochemical products. chemimpex.comchemimpex.com

Material Science Applications

In addition to its biological applications, this compound is also finding use in the field of material science. chemimpex.com

Modification of Polymer Properties

The incorporation of this compound into polymer structures can significantly modify their physical and chemical properties. The amine functionality can be used to create new linkages within a polymer matrix or to functionalize the surface of a material. This can lead to enhancements in properties such as thermal stability, flexibility, and adhesion. Research has indicated that adding this compound to polymer blends can lead to significant improvements in mechanical properties, which is crucial for developing advanced materials for various industrial applications.

Creation of Novel Materials

This compound and its derivatives are utilized in material science for the development of advanced materials with tailored properties. chemimpex.comchemimpex.com

Polymer Formulations: The incorporation of this compound into polymer matrices can enhance properties such as flexibility and thermal stability. Research has indicated that the addition of this compound to polymer blends can significantly improve their mechanical properties, making them suitable for applications in industries like packaging and automotive. Its structural features can also be leveraged in creating materials with enhanced conductivity or reactivity. chemimpex.comnetascientific.com For instance, derivatives of this compound can be used in the development of polymers with unique characteristics. chemimpex.comsmolecule.com

Inorganic Polymers: 3-(Methylamino)propylamine, a related compound, has been studied as a templating agent in the synthesis of phosphate-based inorganic polymers. researchgate.net It acts as a structure-directing agent, becoming entrapped within the inorganic lattice and interacting with the framework through hydrogen and/or electrostatic interactions. researchgate.net This templating role is crucial in the crystallization of aluminophosphates and other metal-substituted phosphate (B84403) materials. researchgate.net

Biochemical Studies

The unique structure of this compound makes it a valuable tool in biochemical research, particularly in studying enzyme interactions and tracing metabolic pathways. chemimpex.comnetascientific.com

This compound and its derivatives can act as ligands that bind to and modulate the activity of various enzymes. This interaction is crucial for understanding the compound's mechanism of action and its potential pharmacological effects. smolecule.com The chiral nature of the molecule often allows for selective binding to specific molecular targets.

Research has shown that pyrrolidine derivatives can exhibit inhibitory effects on various enzymes. For example, derivatives have been designed as inhibitors of Janus kinase (JAK) and Glycogen Synthase Kinase-3β (GSK-3β). lookchem.commdpi.com In one study, a series of 3(R)-aminopyrrolidine derivatives were synthesized and evaluated as JAK1-selective inhibitors. lookchem.com Additionally, some pyrrolidine derivatives have shown the potential to inhibit enzymes like endothelin-converting enzyme. google.com The interaction of these compounds with enzymes can be influenced by various structural modifications, such as the introduction of different functional groups.

In biochemical research, isotopically labeled versions of this compound are employed to trace metabolic pathways. By labeling the compound with stable isotopes, researchers can track its behavior in biological systems, providing insights into its pharmacokinetics and metabolism. clearsynth.com This is a vital application for understanding drug interactions and metabolic processes within biological systems. The use of stable isotopes allows for the tracking of the compound without the need for radioactive materials. clearsynth.com

Enzyme Interactions

Neuroscience Research

This compound and its derivatives are extensively used in neuroscience research due to their ability to interact with neurotransmitter systems. chemimpex.comnetascientific.com Their structural properties make them valuable for studying receptor binding and signal transduction pathways.

The pyrrolidine scaffold is a common feature in many compounds that target the central nervous system (CNS). Derivatives of this compound have been investigated for their interactions with various neurotransmitter receptors, including those for serotonin and dopamine (B1211576). nih.govnih.gov

Serotonin Systems: Research has demonstrated that derivatives of this compound can modulate the activity of serotonin receptors. This has implications for understanding mood regulation and exploring potential antidepressant effects. Some pyrrolidine derivatives have been identified as dual inhibitors of serotonin and noradrenaline reuptake. nih.gov

Dopamine Systems: The dopamine receptor family, which includes subtypes D1 through D5, plays a crucial role in various neurological functions. nih.gov Pyrrolidine-containing compounds have been studied for their potential to interact with dopamine transporters and receptors. researchgate.net The stereochemistry of these compounds can significantly influence their selectivity for different dopamine receptor subtypes. nih.gov For instance, certain derivatives have been developed as selective agonists for dopamine D2 or D3 receptors. nih.gov

The ability of some of these compounds to cross the blood-brain barrier makes them particularly useful for developing treatments for neurological conditions. netascientific.com

Computational Chemistry and Structural Analysis

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecules like 3-(Methylamino)pyrrolidine. It allows for the detailed exploration of electronic properties, conformational landscapes, and reaction mechanisms.

Prediction of Electronic Properties and Reactivity

DFT calculations are instrumental in predicting the electronic characteristics and reactivity of this compound derivatives. For instance, in a study of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, DFT at the M062X/6-31+G(d) level of theory was used to determine key reactivity descriptors. beilstein-journals.org These descriptors, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), energy gap, ionization energy, electron affinity, electronegativity, hardness, and softness, provide a quantitative measure of the molecule's stability and reactivity. beilstein-journals.orgbeilstein-journals.org The presence of different substituents can significantly alter these electronic properties. For example, an electron-withdrawing methylsulfonyl group enhances electrophilicity, while an electron-donating dimethylamino group increases basicity.

A detailed analysis of these parameters highlights the differences in chemical stability and reactivity among various derivatives, which is crucial for designing new compounds with desired properties. beilstein-journals.org

Conformational Analysis and Molecular Structure Optimization

The conformational flexibility of the pyrrolidine (B122466) ring is a key determinant of its biological activity and reactivity. DFT calculations are employed to optimize the molecular structure and analyze the conformational preferences of this compound derivatives. For example, in the study of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, the pyrrolidine ring was found to be planar. beilstein-journals.org The stereochemistry around the exocyclic double bond was determined to be Z, which allows for the formation of an intramolecular hydrogen bond. beilstein-journals.org

In another study, conformational analysis of pyrrolidine-carbamate self-immolative spacers was performed using DFT at the B3LYP/6-31G* level. unimi.it This analysis helped in understanding the relative stability of different conformers and their role in the drug release mechanism. unimi.it Such studies are vital for understanding how the molecule interacts with its biological targets.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative, positive, and neutral potential. researchgate.net For derivatives of this compound, MEP analysis helps in identifying the nucleophilic and electrophilic regions, which influences their interaction with biological targets through hydrogen bonding and hydrophobic interactions. researchgate.net For instance, in a study of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, the MEP map described the distribution of positive and negative charges, providing insights into its binding behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and stereochemical outcome of a reaction. wikipedia.org FMO analysis of this compound derivatives provides insights into their reactivity and reaction mechanisms. beilstein-journals.orgresearchgate.net For example, in the reaction between a 3-pyrrolin-2-one derivative and methylamine (B109427), FMO analysis helped to explain the observed reactivity. beilstein-journals.org The analysis of HOMO and LUMO energies can indicate the charge transfer within the molecule upon photoexcitation, which can facilitate processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net

| Computational Method | Basis Set | Application | Key Findings |

|---|---|---|---|

| DFT (M062X) | 6-31+G(d) | Electronic Properties & Reactivity | Determined reactivity descriptors (HOMO, LUMO, etc.) for pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.org |

| DFT (B3LYP) | 6-311++G(2d,2p) | Reaction Mechanism | Elucidated the mechanism between 3-pyrrolin-2-one and methylamine. beilstein-journals.org |

| DFT (B3LYP) | 6-31G* | Conformational Analysis | Analyzed conformer stability in pyrrolidine-carbamate spacers. unimi.it |

Proposed Reaction Mechanisms based on Computational Results

DFT calculations are instrumental in elucidating reaction mechanisms at a molecular level. For the reaction between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine, DFT calculations were used to explore the mechanistic aspects in detail for the first time. beilstein-journals.org The study proposed a possible reaction mechanism based on the potential energy surface (PES), indicating that the main product is formed favorably through the pathway with the lowest activation energy. beilstein-journals.orgresearchgate.net The calculations also revealed that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the primary product. beilstein-journals.orgresearchgate.net In another instance, the reaction between pyrrolidine-2,3-dione derivatives and methylamine was shown to occur at the exocyclic sp2-hybridized carbon atom, leading to the substitution of the existing amino group with a methylamino group. beilstein-journals.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used in drug design to understand the interaction between a ligand and its target protein.

For derivatives of this compound, molecular docking studies have been crucial in identifying their potential as therapeutic agents. For example, in a study of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, molecular docking analysis revealed that these compounds act as ligands for inducible nitric oxide synthase (iNOS). beilstein-journals.orgresearchgate.netnih.gov The study identified key interactions, such as hydrogen bonds with Cys200 and Ser242 residues, and van der Waals interactions that stabilize the ligand-iNOS complex. beilstein-journals.orgresearchgate.netnih.gov One derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, showed the strongest binding affinity. beilstein-journals.orgresearchgate.netnih.gov

In another study, docking studies on linomide derivatives revealed that the presence of bulky heterocyclic ring systems at the C-3 position, such as a 6-membered morpholine (B109124) or piperidine (B6355638) ring, resulted in better docking scores compared to a 5-membered pyrrolidine ring. frontiersin.org Furthermore, docking of novel pyrrolidin-2-one derivatives into the active site of acetylcholinesterase (AChE) suggested a good binding affinity, indicating their potential as inhibitors for the management of Alzheimer's disease. researchgate.net

| Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Inducible Nitric Oxide Synthase (iNOS) | Act as ligands, forming H-bonds with Cys200 and Ser242. | beilstein-journals.orgresearchgate.netnih.gov |

| Linomide derivatives with pyrrolidine substitution | Not specified | 5-membered pyrrolidine ring showed diminished docking scores compared to 6-membered rings. | frontiersin.org |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Showed good binding affinity, suggesting potential as AChE inhibitors. | researchgate.net |

Ligand-Protein Binding Interactions (e.g., iNOS)

Molecular docking analyses have been instrumental in elucidating the role of this compound derivatives as ligands for proteins such as inducible nitric oxide synthase (iNOS). beilstein-journals.orgnih.govresearchgate.netresearchgate.net For instance, studies on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, which contain the methylamino-pyrrolidine moiety, have shown that these compounds can act as ligands for iNOS. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The binding affinity of these derivatives is a critical factor in their potential as inhibitors. One particular derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e), demonstrated a strong binding affinity with a value of -9.51 kcal/mol. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This strong interaction is indicative of the compound's potential to inhibit the production of nitric oxide (NO). beilstein-journals.orgnih.gov

Further research into derivatives of isophthalamides incorporating heterocyclic P3-ligands, including those derived from pyrrolidine, has also highlighted their potential as inhibitors, in this case for HIV-1 protease. osti.gov These inhibitors are specifically designed to interact with the extended S2 subsite of the enzyme. osti.gov

Analysis of Hydrogen Bonding and Van der Waals Interactions

The stability of ligand-protein complexes involving this compound derivatives is significantly influenced by hydrogen bonding and van der Waals forces. In the context of iNOS, key hydrogen bonds are formed with amino acid residues such as Cys200 and Ser242. beilstein-journals.orgnih.govresearchgate.netresearchgate.net For example, the presence of an electron-withdrawing nitro group on a phenyl ring attached to the pyrrolidine-2,3-dione core in compound 5e is thought to enhance and optimize hydrogen bonding with Cys200, contributing to its high inhibitory activity. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Van der Waals interactions also play a crucial role in stabilizing these complexes. beilstein-journals.orgnih.govresearchgate.net In the case of iNOS, these interactions have been observed with residues including Thr190, Trp194, Gly202, Pro350, Phe369, and Tyr489. beilstein-journals.org Similarly, in studies of HIV-1 protease inhibitors, van der Waals interactions between pyrrolidinylthiazole heterocycles and residues like Leu23' and Val82' in the S2 extended site are important for ligand binding. osti.gov The isophthalamide (B1672271) P2-P3 ligand's amide carbonyl group also forms strong hydrogen bonds with the backbone amide NH of Asp29. osti.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography has been a vital technique for confirming the molecular structure of derivatives containing the this compound scaffold. For example, the structure of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione (5a) was verified using single-crystal X-ray diffraction. beilstein-journals.orgresearchgate.net This analysis revealed that the compound crystallizes in the triclinic space group P-1, with the pyrrolidine ring being planar. beilstein-journals.org The stereochemistry around the double bond was determined to be Z, which allows for an intramolecular N–H···O hydrogen bond. beilstein-journals.org In another instance, X-ray structures of inhibitors bound to HIV-1 protease have provided molecular insights into the key ligand-binding site interactions responsible for their potency. osti.gov

Spectroscopic Characterization (General Mention for Academic Context)

A combination of spectroscopic techniques is essential for the comprehensive characterization of compounds containing the this compound moiety in an academic research context. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for elucidating the structure of this compound derivatives. beilstein-journals.orgresearchgate.net In the ¹H NMR spectrum of related compounds, specific signals can be assigned to the protons of the pyrrolidine ring. For instance, in the ¹H NMR spectrum of 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, diastereotopic methylene (B1212753) protons on the pyrrolidine ring appear as two doublets of doublets. beilstein-journals.org The synthesis of various pyrrolidine derivatives is often monitored and the final products are characterized using ¹H and ¹³C NMR. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and formula of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for verifying the molecular formula with high accuracy. Both electrospray ionization (ESI) mass spectrometry and other MS techniques are used to characterize these compounds. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For pyrrolidine and its derivatives, characteristic absorption bands can be observed. chemicalbook.com For example, the N-H stretch in a related compound was observed at 3420 cm⁻¹. IR spectra are routinely recorded to support the structural characterization of newly synthesized compounds. rsc.org

Data Tables

Table 1: Ligand-Protein Binding Interactions of a this compound Derivative

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonding) | Key Interacting Residues (Van der Waals) |

|---|

Data sourced from molecular docking analysis. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Table 2: Spectroscopic Data for a Representative this compound Derivative

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Signals corresponding to pyrrolidine ring protons. | |

| ¹³C NMR | Resonances confirming the carbon framework. | rsc.org |

| Mass Spectrometry (MS) | Molecular ion peak confirming molecular weight. |

Analytical Method Development for Related Amines

The accurate determination of chiral amines and their derivatives is crucial in various fields, particularly in the pharmaceutical industry, where one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic. wikipedia.org Consequently, robust analytical methods are required for quality control, pharmacokinetic studies, and monitoring asymmetric syntheses. mdpi.com

A variety of analytical techniques have been developed for the analysis of amines, including spectrophotometry, ion chromatography, and capillary electrophoresis. google.comresearchgate.netmdpi.com However, chromatographic methods are the most widely employed for their high resolution and sensitivity. wikipedia.orgmdpi.com

For amines that lack a strong chromophore for UV detection, pre-column derivatization is a common strategy to enhance detectability. google.com This involves reacting the amine with a derivatizing agent to form a product that is readily detectable. For example, 3-aminopyrrolidine (B1265635) hydrochloride can be reacted with Boc anhydride (B1165640) to form Boc-3-aminopyrrolidine, which has UV absorption and can be analyzed by HPLC with a UV detector. google.com Similarly, derivatization with reagents like phenyl isothiocyanate allows for the determination of primary and secondary amines through iodatometric titration.

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the cornerstone for the analysis and separation of chiral amines. wikipedia.orgmdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC equipped with chiral stationary phases (CSPs) is a well-established and versatile technique for the enantioselective separation of chiral amines. mdpi.cominforang.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in resolving a wide range of chiral compounds. wikipedia.orginforang.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

The choice of mobile phase is critical for achieving good separation. For the analysis of amines on polysaccharide-based CSPs, the mobile phase often consists of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), sometimes with the addition of an acidic or basic additive to improve peak shape and resolution. researchgate.net

The following table summarizes examples of chromatographic conditions used for the separation of chiral amines and related compounds:

| Analyte Type | Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| Chiral Amines | HPLC | LUX cellulose-3®, CHIRALCEL-ODH® | Not specified | Not specified | mdpi.com |

| Afoxolaner enantiomers | HPLC | Chiralpak® AD-3 | n-Hexane/IPA/MeOH (89:10:1, v/v/v) | UV (312 nm) | researchgate.net |

| Chiral Aliphatic Amines (as derivatives) | HPLC | Chiralpak IE, Chiralpak IF, Chiralcel OD-H, Lux Cellulose-1 | 2-propanol/hexane | UV (310 nm) | inforang.com |

| 3-Aminopyrrolidine (as Boc derivative) | HPLC | Phenomenex C18 Gimini | Water/Methanol (20-25% : 75-80%) | UV (210 nm) | google.com |

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile amines. mdpi.com However, due to the high polarity of small amines, they can exhibit poor peak shapes (tailing) on common GC stationary phases. google.com To overcome this, derivatization is often employed to convert the amines into less polar and more volatile derivatives. For example, aliphatic and alicyclic amines can be derivatized with chloroformates for GC-MS analysis. researchgate.net This approach not only improves chromatographic performance but can also enhance detection sensitivity, especially when using an electron capture detector (ECD). mdpi.comresearchgate.net

The following table provides an overview of GC methods used for amine analysis:

| Analyte Type | Derivatizing Agent | Chromatographic Column | Detection | Reference |

| Aliphatic and Alicyclic Amines | Trichloroethyl chloroformate (TCECF) | DB-5 | MS (EI) | researchgate.net |

| Secondary Amines | Pentafluorobenzenesulfonyl chloride (PFBSC) | Not specified | ECD | mdpi.com |

Advanced Research Topics and Future Directions